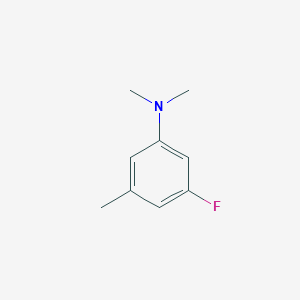

3-fluoro-N,N,5-trimethylaniline

Description

Significance of Anilines in Advanced Chemical Transformations

Substituted anilines are a critical class of building blocks in organic synthesis, prized for their role in constructing a vast array of more complex molecules. wisdomlib.orgsigmaaldrich.com They serve as essential starting materials for the synthesis of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.orguschemfine.com The amino group of aniline (B41778) is a potent activating group and a versatile handle for a multitude of chemical reactions.

One of the most prominent applications of anilines is in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen (C–N) bonds. nih.govnih.gov These reactions are indispensable for creating the arylamine scaffolds prevalent in many biologically active compounds. nih.gov Anilines can be coupled with aryl halides or pseudohalides to generate diarylamines or more complex structures. nih.gov Furthermore, anilines themselves can act as stabilizing ligands for palladium catalysts used in these very cross-coupling reactions, enhancing their activity and stability. nih.gov

Beyond cross-coupling, anilines are precursors to a wide variety of heterocyclic compounds, such as benzothiazoles and cinnolines. wisdomlib.org The diazotization of the amino group, followed by substitution, opens up a pathway to a diverse range of functionalities on the aromatic ring. This reactivity has been a cornerstone of synthetic chemistry for over a century. wisdomlib.org Recent strategies have even focused on novel methods for aniline synthesis itself, for instance, through the dehydrogenative aromatization of cyclohexanone (B45756) derivatives, highlighting the ongoing effort to innovate within this fundamental area of chemistry. researchgate.net

The Role of Fluorine Substitution in Modifying Aromatic Amine Reactivity

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. tandfonline.comnih.gov When substituted onto an aniline ring, fluorine exerts profound effects on the molecule's reactivity, basicity, and metabolic stability. tandfonline.comalfa-chemistry.com

Fluorine is the most electronegative element, and its primary influence stems from a strong electron-withdrawing inductive effect (-I effect). numberanalytics.com This effect decreases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. journaleras.com Consequently, fluorinated anilines are generally less basic (have a lower pKa) than their non-fluorinated counterparts. tandfonline.comalfa-chemistry.com This reduced basicity can be advantageous in drug design, as it can improve a molecule's ability to permeate cell membranes. tandfonline.com

This modification of electronic properties impacts the aniline's reactivity in several ways. The electron-deficient nature of the fluorinated ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.comnih.gov Conversely, it deactivates the ring towards electrophilic aromatic substitution. The presence of fluorine can also influence the regioselectivity of reactions, directing incoming groups to specific positions on the ring. nih.gov Furthermore, the high strength of the carbon-fluorine (C-F) bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and biological half-life of drug candidates. tandfonline.com

Overview of N,N-Dialkylanilines as Multifunctional Building Blocks

N,N-dialkylanilines represent a specific subclass of anilines where the amino group is fully substituted with two alkyl groups. This structural feature imparts unique reactivity and utility, establishing them as multifunctional building blocks in organic synthesis. nih.govnih.gov

The N,N-dialkylamino group is a powerful electron-donating group, even more so than a primary or secondary amino group. This strong donation of electrons into the aromatic ring activates it towards electrophilic substitution, primarily at the ortho and para positions. This property is harnessed in various synthetic transformations.

A key application of N,N-dialkylanilines is in the construction of indole (B1671886) rings, a privileged scaffold in medicinal chemistry. nih.gov Modern synthetic methods, such as [4+1] annulative double C–H functionalization, can directly convert readily available N,N-dialkylanilines into N-alkylindoles. nih.gov This provides a streamlined route to complex heterocyclic structures, facilitating the exploration of structure-activity relationships in drug discovery programs. nih.gov

The specific compound of interest, 3-fluoro-N,N,5-trimethylaniline , combines the features of all three sections discussed. It is a substituted aniline, it contains a fluorine atom that modulates its electronic properties, and it possesses an N,N-dimethyl group that acts as a strong activating group and a synthetic handle. The fluorine atom at the meta-position relative to the powerful ortho,para-directing N,N-dimethylamino group creates an interesting substitution pattern. The electronic interplay between the electron-withdrawing fluorine and the electron-donating methyl and N,N-dimethyl groups makes this compound a potentially valuable and specialized building block for accessing specifically substituted aromatic structures.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 107603-52-1 | C₉H₁₂FN | 153.20 |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 |

| N,3,5-Trimethylaniline | 13342-20-6 | C₉H₁₃N | 135.21 |

| 3,4,5-Trimethylaniline | 1639-31-2 | C₉H₁₃N | 135.21 |

| 3-Fluoro-5-methylaniline | 52215-41-5 | C₇H₈FN | 125.14 |

Data sourced from PubChem and commercial supplier databases. nih.govnih.govnih.govbldpharm.comnih.gov

Table 2: Comparison of Substituent Effects on Aniline pKa

| Compound | Substituent(s) | pKa of Conjugate Acid | Effect Relative to Aniline |

| Aniline | -H | ~4.6 | Reference |

| 4-Fluoroaniline | 4-F | ~4.65 | Slightly more basic (mesomeric effect) |

| 3-Fluoroaniline | 3-F | ~3.5 | Less basic (inductive effect) |

| N,N-Dimethylaniline | N,N-(CH₃)₂ | ~5.1 | More basic (inductive/hyperconjugation) |

| 4-Nitroaniline | 4-NO₂ | ~1.0 | Much less basic (strong withdrawal) |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,N,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7-4-8(10)6-9(5-7)11(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMIRUHEYAFYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformation Pathways for 3 Fluoro N,n,5 Trimethylaniline Derivatives

Mechanistic Investigations of Fluorination Reactions

The introduction of a fluorine atom into an aromatic ring, such as in the synthesis of 3-fluoro-N,N,5-trimethylaniline, can proceed through several mechanistic pathways. Nucleophilic aromatic substitution (SNAr) is a common method, where a leaving group on the aniline (B41778) ring is displaced by a fluoride (B91410) ion. The reactivity in SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the reaction rate by stabilizing the negatively charged intermediate (Meisenheimer complex).

Another significant pathway is the Sandmeyer-type reaction, which involves the diazotization of an amino group to form a diazonium salt, followed by treatment with a fluoride source like fluoroboric acid (HBF₄) in the Balz-Schiemann reaction. This method is particularly useful for introducing fluorine at specific positions on the aromatic ring.

Recent advancements have also focused on late-stage fluorination, which is crucial in medicinal chemistry and materials science. These methods often involve transition-metal-catalyzed reactions or the use of novel fluorinating reagents. For instance, the use of N-difluoromethyltriazolium triflate as a precursor for generating fluoroform via SN2 fluorination has been studied. nih.govnih.gov The competition between the desired SN2 pathway and the formation of difluorocarbene is a key mechanistic aspect that influences the efficiency and molar activity of the labeled product. nih.govnih.gov

Oxidatively Activated Aromatic Substitutions Involving N,N-Dimethylanilines

The reactivity of N,N-dimethylanilines in electrophilic aromatic substitution is significantly influenced by the powerful electron-donating nature of the dimethylamino group. vaia.com This group activates the aromatic ring, making it highly susceptible to attack by even weak electrophiles. However, the introduction of substituents, particularly at the ortho position, can sterically hinder this reactivity. vaia.com

Oxidative coupling reactions of anilines and substituted anilines can lead to the formation of new C-N or C-C bonds. For example, the reaction of aniline with 4-amino-N,N-dimethylaniline in the presence of an oxidant like potassium dichromate is proposed to proceed through a nucleophilic substitution mechanism. researchgate.net This involves the nucleophilic attack of the substituted aniline ring on the amino group of the reagent, facilitated by partial protonation of the amino group. researchgate.net

The oxidation of N,N-dimethylaniline with benzoyl peroxide is a complex process that generates free radicals capable of initiating polymerization. cdnsciencepub.com The proposed mechanism involves the initial formation of a quaternary hydroxylamine (B1172632) derivative, which then decomposes into radical products. cdnsciencepub.com One of the major products identified is a Würster salt of tetramethylbenzidine, indicating a para-coupling reaction. cdnsciencepub.com

Catalytic Reaction Mechanisms (e.g., C-H Olefination, C-H Borylation)

The direct functionalization of C-H bonds is a powerful tool in organic synthesis. For N,N-dimethylaniline derivatives, catalytic C-H olefination and borylation have been developed, offering atom-economical routes to valuable products.

C-H Olefination:

Palladium-catalyzed C-H olefination of aniline derivatives has been achieved with high para-selectivity using a Pd/S,O-ligand based catalyst. acs.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope. acs.orgresearchgate.net The S,O-ligand is crucial for the high para-selectivity observed. acs.orgresearchgate.net Mechanistic studies suggest that the reaction can also be performed under aerobic conditions, using oxygen as the oxidant, which is highly desirable for industrial applications. acs.org

C-H Borylation:

Iridium-catalyzed C-H borylation has emerged as a robust method for the synthesis of organoboron compounds from aromatic precursors. nih.govmsu.eduillinois.edu The regioselectivity of this reaction is typically governed by steric factors, often favoring borylation at the less hindered positions. illinois.edu For N,N-dimethylaniline, para-selective borylation has been reported. nih.gov The mechanism of iridium-catalyzed borylation is generally understood to involve an Ir(III)/Ir(V) catalytic cycle. illinois.edu This cycle begins with the oxidative addition of the arene C-H bond to an iridium(III) complex, forming an iridium(V) intermediate, which then undergoes reductive elimination to yield the borylated product and regenerate the active catalyst. illinois.edu Directing groups can be employed to achieve ortho-selective borylation. msu.edumdpi.com

| Catalyst System | Reaction Type | Selectivity | Key Mechanistic Feature |

| Pd/S,O-ligand | C-H Olefination | High para-selectivity | Ligand-controlled regioselectivity |

| Iridium/dtbpy | C-H Borylation | Sterically controlled (often para) | Ir(III)/Ir(V) catalytic cycle |

| Iridium with directing groups | C-H Borylation | Ortho-selectivity | Directed C-H activation |

Chemical Degradation Pathways of Substituted Anilines

Understanding the degradation pathways of substituted anilines is crucial for environmental remediation and assessing their stability.

Ferrate(VI) (Fe(VI)) is a strong oxidizing agent that can effectively degrade substituted anilines in wastewater treatment. nih.govnih.govacs.orgresearchgate.netacs.org Density functional theory (DFT) calculations have revealed that the primary oxidation mechanism of substituted anilines by Fe(VI) follows a hydrogen atom transfer (HAT) mechanism. nih.govnih.govacs.orgresearchgate.net This leads to the formation of an aniline radical, which is a key intermediate in the formation of various degradation products, such as azobenzene, nitrobenzene, and nitrosobenzene. nih.govnih.gov The nature of the substituent on the aniline ring has a more significant influence on the reaction than its position. nih.govnih.govresearchgate.netacs.org

Substituted anilines can undergo degradation upon exposure to light and air. The photocatalytic degradation of aniline in aqueous solutions can lead to either complete mineralization or polymerization, depending on the concentration. cumbria.ac.uk At low concentrations, photocatalytic oxidation results in degradation, while at higher concentrations, polymerization to form polyaniline can occur. cumbria.ac.uk

The autoxidation of N,N-dimethylaniline, particularly when initiated by agents like benzoyl peroxide in the presence of oxygen, can proceed via a chain reaction mechanism. cdnsciencepub.com This process can be autoinhibited by the formation of products like N-methylaniline, which are effective antioxidants. cdnsciencepub.com Visible-light-driven annulation reactions between N,N-substituted dialkyl anilines and alkenes can occur through the formation of an electron donor-acceptor (EDA) complex, leading to the synthesis of tetrahydroquinolines. nih.gov

N-Demethylation and N-Oxidation Chemical Pathways

The metabolic and chemical transformations of N,N-dimethylaniline derivatives often involve N-demethylation and N-oxidation.

N-Demethylation:

The oxidative N-demethylation of N,N-dimethylaniline can be catalyzed by enzymes like cytochrome P-450, leading to the formation of N-methylaniline and formaldehyde. nih.gov Mechanistic studies with purified cytochrome P-450 isozymes suggest that the N-oxide of N,N-dimethylaniline is not a mandatory intermediate in this demethylation process. nih.gov Non-heme manganese catalysts have also been shown to catalyze the oxidative demethylation of N,N-dimethylanilines in the presence of various oxidants. mdpi.comresearchgate.net The proposed mechanism involves an initial electron transfer from the amine to a high-valent oxomanganese(IV) species, forming a transient radical cation. mdpi.comresearchgate.net

N-Oxidation:

N-oxidation of N,N-dimethylaniline leads to the formation of N,N-dimethylaniline N-oxide. nih.gov This transformation can be mediated by various oxidizing agents and is a recognized metabolic pathway. wikipedia.org N,N-dimethylaniline N-oxides can themselves act as oxygen atom donors in reactions with metal complexes, such as copper(I), to form high-valent metal-oxo species. nih.gov These species are capable of hydroxylating strong C-H bonds. nih.gov

| Transformation | Catalyst/Reagent | Key Intermediate |

| N-Demethylation | Cytochrome P-450 | Not N-oxide |

| N-Demethylation | Non-heme Manganese Catalysts | Radical cation |

| N-Oxidation | Oxidizing Agents | N-oxide |

Redox-Neutral Radical Processes in C-H Functionalization

A common strategy for achieving redox-neutral C-H activation involves the use of a directing group, which positions a metal catalyst in proximity to a specific C-H bond. rsc.org For N,N-dialkylanilines, the dialkylamino group itself can serve as a directing group. The reaction is often initiated by the formation of a metal-ligand complex that coordinates to the nitrogen atom. This is followed by the activation of an ortho C-H bond, often through a concerted metalation-deprotonation (CMD) pathway or via an oxidative addition.

One plausible redox-neutral pathway for the C-H functionalization of a this compound derivative involves the use of a rhodium(III) catalyst. The catalytic cycle could be initiated by the coordination of the rhodium catalyst to the nitrogen of the aniline. This is followed by the activation of an ortho C-H bond to form a rhodacycle intermediate. This intermediate can then react with a coupling partner, such as an alkyne or an alkene, leading to the formation of a new carbon-carbon bond. Subsequent reductive elimination regenerates the active catalyst and releases the functionalized product.

Table 1: Hypothetical Data for Redox-Neutral C-H Arylation of a this compound Derivative

| Entry | Arylating Agent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | [Rh(Cp)Cl2]2 | - | 1,2-Dichloroethane | 100 | 75 |

| 2 | 4-Iodotoluene | [Rh(Cp)Cl2]2 | - | 1,2-Dichloroethane | 100 | 82 |

| 3 | 1-Bromo-4-methoxybenzene | [Rh(Cp)Cl2]2 | - | Dioxane | 120 | 68 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | [Rh(Cp)Cl2]2 | - | 1,2-Dichloroethane | 120 | 85 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound were not found in the searched literature.

Ullmann-Type Reaction Mechanisms

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.org The transformation of a this compound derivative through an Ullmann-type mechanism would typically involve the coupling of an aryl halide with the aniline nitrogen. Given that this compound is a tertiary amine, it would not directly participate as a nucleophile in a standard Ullmann C-N coupling. However, derivatives of this compound, such as a halogenated version, could undergo Ullmann reactions.

For instance, a hypothetical 3-fluoro-5-bromo-N,N-dimethylaniline could react with another amine or an alcohol in the presence of a copper catalyst. The generally accepted mechanism for the copper-catalyzed amination of aryl halides involves a Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org

The catalytic cycle is thought to proceed as follows:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Cu(III)-aryl intermediate. nih.gov

Ligand Exchange/Deprotonation: The incoming nucleophile (e.g., an amine, R2NH) coordinates to the copper center, followed by deprotonation, often facilitated by a base, to form a Cu(III)-amido complex.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the final product (Ar-NR2) and regenerate the Cu(I) catalyst. nih.gov

The choice of ligand is crucial for the success of Ullmann-type reactions, as it can modulate the reactivity and stability of the copper catalyst. nih.govchemistryviews.org Diamine and phenanthroline-based ligands have been shown to be effective in promoting these couplings. nih.gov The reaction conditions, including the copper source, base, solvent, and temperature, also play a significant role in the efficiency of the transformation.

Table 2: Hypothetical Data for Ullmann-Type Amination of a Halogenated this compound Derivative

| Entry | Amine | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Piperidine | CuI | 1,10-Phenanthroline | K2CO3 | Toluene | 110 | 88 |

| 2 | Morpholine | CuI | N,N'-Dimethylethylenediamine | Cs2CO3 | Dioxane | 100 | 92 |

| 3 | Aniline | Cu(OAc)2 | - | K3PO4 | DMF | 130 | 75 |

| 4 | Benzylamine | CuBr | 8-Hydroxyquinoline | t-BuOK | DMSO | 120 | 85 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for derivatives of this compound were not found in the searched literature.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 3 Fluoro N,n,5 Trimethylaniline

Conformational Analysis and Molecular Geometries (e.g., Twist Angles)

The geometry of the amino group in aniline (B41778) and its derivatives is a subject of significant interest. Computational studies on other haloanilines have investigated the planarity of the amino group and the energy barrier to its inversion. rsc.org For 3-fluoro-N,N,5-trimethylaniline, key parameters would include the C-N bond length, the pyramidalization at the nitrogen atom, and the twist angle of the N,N-dimethyl group relative to the benzene (B151609) ring. These factors are influenced by the steric hindrance from the adjacent methyl group and the electronic effects of the fluorine substituent.

Computational Electrochemistry and Oxidation Potential Prediction

Computational methods can predict the one-electron oxidation potential of substituted anilines in solution. bldpharm.com This is typically achieved by calculating the free energy change of the oxidation process, often using a combination of DFT and a continuum solvation model. A strong correlation often exists between the calculated HOMO energy and the oxidation potential. bldpharm.com Such a prediction would be vital for applications in materials science and electrochemistry, but specific calculations for this compound have not been reported.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding. researchgate.netwisc.edu An NBO analysis of this compound would provide:

Natural Atomic Charges: Revealing the electron distribution across the molecule and identifying the most electron-rich and electron-poor sites. In substituted anilines, the charge on the nitrogen atom is a good indicator of basicity. researchgate.net

Hyperconjugative Interactions: Quantifying the stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π*) and interactions involving the C-F and C-H bonds. These interactions are fundamental to understanding substituent effects. researchgate.netrsc.org

Without dedicated computational studies, a detailed, data-driven discussion of this compound's properties remains speculative. The synthesis of such research would be a valuable contribution to the field of physical organic chemistry.

Molecular Dynamics Simulations in Aromatic Amine Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with their environment over time. worldscientific.com For aromatic amine systems, MD simulations can provide valuable insights into solvation effects, conformational changes, and intermolecular interactions, which are crucial for understanding their chemical behavior in solution. worldscientific.com

An MD simulation of this compound would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, methanol). The initial positions and velocities of all atoms are defined.

Force Field: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. Common force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) and AMBER (Assisted Model Building with Energy Refinement). These force fields consist of parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Simulation: Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory of atomic positions and velocities over time. This allows for the observation of molecular motion and interactions at the atomic level.

Analysis: The resulting trajectory is analyzed to calculate various properties of interest, such as radial distribution functions (to understand solvation structure), diffusion coefficients, and conformational preferences.

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation for an Aromatic Amine

| Parameter / Output | Description | Example Value / Observation |

| Input Parameters | ||

| Force Field | Set of equations and parameters to calculate potential energy. | OPLS-AA |

| Solvent | The medium in which the solute is simulated. | Water (e.g., TIP3P model) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Simulation Time | The duration of the simulated trajectory. | 100 ns |

| Output Analysis | ||

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | A high peak for water's oxygen around the amino group's hydrogen atoms would indicate strong hydrogen bonding. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule in the solvent. | Would indicate how quickly the molecule moves through the solution. |

| Conformational Analysis | Study of the different spatial arrangements of the atoms in the molecule. | Analysis of the torsional angle of the C-N bond to determine the preferred orientation of the dimethylamino group relative to the aromatic ring. |

For this compound, MD simulations could be used to investigate how the fluorine and methyl substituents influence its interaction with solvent molecules. For instance, the simulations could reveal the structure of the hydration shell around the molecule and quantify the strength of hydrogen bonding between the solvent and the fluorine and nitrogen atoms. Furthermore, conformational dynamics, such as the rotation of the dimethylamino group, can be studied to understand its flexibility and preferred orientation in solution.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Fluoro N,n,5 Trimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-fluoro-N,N,5-trimethylaniline. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR: The proton NMR spectrum of a related compound, trimethylamine, shows a single peak for the protons of the three methyl groups, indicating their chemical equivalence. docbrown.info For this compound, distinct signals would be expected for the aromatic protons and the methyl protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The N,N-dimethyl protons would likely appear as a singlet, while the aromatic methyl protons would also be a singlet, shifted downfield due to the aromatic ring current.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of a similar compound, 3-fluoroaniline, characteristic shifts are observed for the carbon atoms in the benzene (B151609) ring, with their positions influenced by the fluorine and amino substituents. rsc.org For this compound, distinct signals are expected for each of the nine carbon atoms. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the aromatic carbons are influenced by the electron-donating N,N-dimethyl group and the electron-withdrawing fluorine atom. The carbons of the N,N-dimethyl groups and the C5-methyl group will appear in the aliphatic region of the spectrum. For instance, in N-ethylaniline, the carbon atoms of the ethyl group and the aromatic ring show distinct resonances. researchgate.net

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. aiinmr.com The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment and can confirm the position of the fluorine substituent on the aromatic ring. For example, the ¹⁹F NMR spectrum of 1,3,5-trifluorobenzene (B1201519) shows a distinct chemical shift for the fluorine atoms. spectrabase.com Coupling between the fluorine and adjacent protons (³JHF) will result in a multiplet, providing further structural confirmation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplet | JHH, JHF |

| ¹H (N(CH₃)₂) | 2.5 - 3.0 | Singlet | - |

| ¹H (Ar-CH₃) | 2.0 - 2.5 | Singlet | - |

| ¹³C (C-F) | 160 - 165 | Doublet | ¹JCF ≈ 240-250 |

| ¹³C (C-N) | 145 - 150 | Singlet | - |

| ¹³C (Aromatic) | 110 - 140 | Multiplet | JCC, JCF |

| ¹³C (N(CH₃)₂) | 40 - 45 | Singlet | - |

| ¹³C (Ar-CH₃) | 15 - 20 | Singlet | - |

| ¹⁹F | -110 to -120 | Multiplet | JFH |

Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Analysis (e.g., GC-MS, LC-MS/MS, TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from a mixture using a gas chromatograph and then introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.20 g/mol ). bldpharm.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the GC-MS analysis of N-methylaniline derivatives shows characteristic fragmentation patterns that aid in their identification. rsc.org

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can be used for the identification and quantification of this compound, especially in complex matrices. This method involves separation by liquid chromatography followed by two stages of mass analysis. This allows for the selection of a specific precursor ion (the molecular ion) and the analysis of its fragmentation products, increasing the specificity of detection.

TOF-MS: Time-of-flight mass spectrometry (TOF-MS) provides high-resolution mass data, enabling the accurate determination of the elemental composition of this compound. This is crucial for confirming the molecular formula C₉H₁₂FN.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-2800 cm⁻¹ region. docbrown.info

C-N stretching: The C-N stretching vibration of the tertiary amine will appear in the 1220-1020 cm⁻¹ range. docbrown.info

C-F stretching: A strong absorption band for the C-F stretch is anticipated in the 1350-1150 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

The IR spectrum of the related compound N,N-dimethylmethanamine (trimethylamine) shows characteristic C-H and C-N stretching vibrations. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline (B41778) and its derivatives typically show two absorption bands in the UV region corresponding to π → π* transitions of the benzene ring. The presence of the N,N-dimethyl and fluoro substituents on the aromatic ring of this compound will influence the position and intensity of these absorption bands. For instance, a study on a novel Schiff base containing a fluoro-substituted aromatic ring showed characteristic UV-Vis absorption bands. researchgate.net

Photoelectron Spectroscopy for Valence Electron Configuration

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and quantification of this compound from reaction mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water, could be employed for the analysis of this compound. sielc.com A supplier of this compound indicates that HPLC data is available for their product. bldpharm.com

Gas Chromatography (GC): As mentioned in the GC-MS section, GC is well-suited for the analysis of this compound. A capillary column with a non-polar stationary phase would be appropriate for its separation. epa.gov The retention time of the compound under specific GC conditions can be used for its identification, and the peak area can be used for quantification. The EPA has established methods for the GC analysis of aniline and its derivatives. epa.gov

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₉H₁₂FN), the theoretical elemental composition is:

Carbon (C): 70.56%

Hydrogen (H): 7.90%

Fluorine (F): 12.40%

Nitrogen (N): 9.14%

Experimental results from elemental analysis should closely match these theoretical values to confirm the compound's purity and identity. For example, elemental analysis was used to confirm the composition of a novel silver cluster within a polyoxometalate. rsc.org

Synthetic Utility and Derivatization Strategies of 3 Fluoro N,n,5 Trimethylaniline As a Chemical Intermediate

Applications in Directed Organic Transformations

The structure of 3-fluoro-N,N,5-trimethylaniline lends itself to a range of directed organic transformations. The dimethylamino group, in particular, is a well-established directing group in electrophilic aromatic substitution and ortho-metalation reactions. wikipedia.org The fluorine and methyl groups on the aromatic ring can influence the regioselectivity and reactivity of these transformations through their electronic and steric properties.

Formation of Quaternary Ammonium (B1175870) Salts

The tertiary amine functionality of this compound allows for the straightforward formation of quaternary ammonium salts. This reaction typically involves the treatment of the tertiary amine with an alkylating agent, such as an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation.

The quaternization of tertiary amines is a fundamental reaction in organic chemistry and is utilized in various applications, including the synthesis of phase-transfer catalysts, ionic liquids, and biologically active compounds. bldpharm.comgoogle.com For instance, the reaction of N,N-dimethylaniline with methyl iodide is a classic example of exhaustive methylation to form a quaternary ammonium salt. youtube.com A similar reaction with this compound would yield the corresponding quaternary ammonium salt. The reaction conditions for such transformations can vary, with some being carried out neat and others in the presence of a solvent. google.com

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | 3-Fluoro-N,N,N,5-tetramethylanilinium iodide |

| This compound | Benzyl Bromide | Benzyl(3-fluoro-5-methylphenyl)dimethylammonium bromide |

Ortho-Lithiation and Subsequent Electrophilic Quenching Reactions

The dimethylamino group is a potent directed metalation group (DMG), capable of directing the deprotonation of an adjacent ortho proton by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org This process, known as directed ortho-lithiation (DoM), generates a stabilized aryllithium intermediate. In the case of this compound, the dimethylamino group would direct lithiation to the C2 and C6 positions.

Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups at the ortho position. This two-step sequence of directed ortho-lithiation followed by electrophilic quenching is a powerful tool for the regioselective synthesis of highly substituted aromatic compounds. The choice of electrophile determines the nature of the substituent introduced.

Table of Potential Electrophiles and Products:

| Electrophile | Functional Group Introduced | Product Type |

| Carbon dioxide (CO2) | Carboxylic acid | Ortho-carboxylated aniline (B41778) |

| Aldehydes/Ketones | Hydroxymethyl/Hydroxyalkyl | Ortho-hydroxylated aniline derivative |

| Alkyl halides | Alkyl | Ortho-alkylated aniline |

| Iodine (I2) | Iodine | Ortho-iodinated aniline |

| N,N-Dimethylformamide (DMF) | Aldehyde | Ortho-formylated aniline |

Participation in C-C and C-X Bond-Forming Reactions (e.g., Cross-Coupling, C-H Functionalization)

As a substituted aniline, this compound can participate in various carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. These reactions are often catalyzed by transition metals, such as palladium, and are fundamental to modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful methods for the formation of C-C and C-N bonds, respectively. scielo.brnih.gov While the aniline itself can be a coupling partner in Buchwald-Hartwig amination, it can also be a substrate for C-H functionalization. The ortho-C-H bonds, activated by the dimethylamino directing group, can be targeted for direct arylation, alkenylation, or other functionalizations. For example, yttrium-catalyzed ortho-alkylation of N,N-dimethylanilines with alkenes has been reported to proceed with high selectivity. rsc.org

The fluorine atom on the ring can also participate in cross-coupling reactions, particularly through C-F bond activation, although this typically requires specific catalytic systems. rsc.org

Role in Catalytic Processes as a Ligand or Promoter

Tertiary anilines, such as N,N-dimethylaniline, can act as ligands or promoters in various catalytic processes. The nitrogen atom's lone pair can coordinate to a metal center, influencing the catalyst's electronic and steric properties, and thereby its activity and selectivity. While there is no specific literature detailing the use of this compound as a ligand, related N-donor ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. nih.gov

Furthermore, N,N-dimethylaniline has been shown to be an advantageous catalyst for reductive lithiation reactions, where it facilitates the reaction on the surface of lithium metal. nih.gov This suggests a potential role for this compound in similar catalytic systems.

Synthesis of Complex Polycyclic and Heterocyclic Systems (e.g., Azacycles, Indazoles)

Aniline derivatives are key starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic and polycyclic systems. For instance, N-aryl substituted azacycles can be synthesized from anilines and cyclic ethers through acid-catalyzed or metal-mediated processes. mdpi.comacs.orgrsc.org

Indazoles, another important class of heterocyclic compounds with diverse biological activities, can also be synthesized from aniline derivatives through various cyclization strategies. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, a common route involves the formation of a diazonium salt from an aniline, followed by intramolecular cyclization. The substituents on the aniline ring, such as the fluoro and methyl groups in this compound, would be incorporated into the final indazole structure, allowing for the generation of a library of substituted indazole derivatives.

Structure Reactivity and Structure Electronic Property Relationships in Fluorinated N,n Dimethylanilines

Influence of Fluorine Substitution on Aromatic Ring Activation and Deactivation

The presence of a fluorine atom on an aromatic ring introduces competing electronic effects. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene (B151609) ring toward electrophilic attack by pulling electron density away from the π-system. vaia.com This deactivation makes the ring less nucleophilic and generally slows the rate of electrophilic aromatic substitution compared to unsubstituted benzene. vaia.com

Steric and Electronic Effects of N-Alkyl and Ring Substituents

The substituents on the 3-fluoro-N,N,5-trimethylaniline ring each contribute distinct steric and electronic effects that influence its reactivity.

Electronic Effects:

N,N-Dimethylamino Group (-N(CH₃)₂): This is a strong electron-donating group through resonance (+M > -I). The nitrogen lone pair delocalizes into the ring, substantially increasing electron density and making the ring highly susceptible to electrophilic attack. libretexts.org

Fluorine Atom (-F): This substituent is strongly electron-withdrawing via induction (-I) but weakly electron-donating through resonance (+M). The net effect is deactivation of the ring. vaia.com

Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I) and hyperconjugation, slightly increasing the ring's electron density. rsc.org

Steric Effects:

N,N-Dimethylamino Group (-N(CH₃)₂): The two methyl groups on the nitrogen atom create significant steric hindrance. This bulkiness can impede the approach of electrophiles to the adjacent ortho positions (positions 2 and 6). vaia.com This steric hindrance can also affect the planarity of the dimethylamino group with the benzene ring, potentially reducing the efficiency of resonance donation.

Methyl Group (-CH₃): The methyl group at the 5-position introduces some steric bulk, which could influence the regioselectivity of substitution at the adjacent positions (4 and 6).

Fluorine Atom (-F): The fluorine atom is relatively small and its steric impact is generally considered minimal compared to the other substituents.

In this compound, the powerful activating effect of the dimethylamino group is the dominant electronic factor. However, the steric bulk around the nitrogen and at the 5-position will play a key role in determining the site of reaction.

Impact of Substituents on Basicity and Nucleophilicity of the Amine Nitrogen

The basicity of an aniline (B41778) is determined by the availability of the lone pair of electrons on the amine nitrogen to accept a proton. Substituents on the aromatic ring significantly alter this basicity. pharmaguideline.com

Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available and thus increasing basicity. quora.com

Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less available and decreasing basicity. pharmaguideline.comyoutube.com

In the case of This compound :

The N,N-dimethyl groups increase basicity compared to aniline because the alkyl groups are electron-donating. pharmaguideline.com Generally, N,N-dimethylaniline is more basic than aniline. quora.com

The methyl group at the 5-position is an EDG, which slightly increases the electron density on the ring and, consequently, the basicity of the nitrogen. rsc.org

The fluorine atom at the 3-position is an EWG. Its strong inductive effect withdraws electron density from the ring, which in turn reduces the electron density on the nitrogen atom, thereby decreasing its basicity. rsc.org

| Compound | Substituent Effects | Expected Basicity Trend |

| N,N-Dimethylaniline | Two +I methyl groups on N. | More basic than Aniline. |

| 3-Methyl-N,N-dimethylaniline | Ring -CH₃ is +I. | More basic than N,N-Dimethylaniline. |

| 3-Fluoro-N,N-dimethylaniline | Ring -F is -I. | Less basic than N,N-Dimethylaniline. |

| This compound | Ring -F is -I; Ring -CH₃ is +I. | Less basic than 3-Methyl-N,N-dimethylaniline but likely more basic than 3-Fluoro-N,N-dimethylaniline. |

This interactive table illustrates the predicted relative basicity based on substituent electronic effects.

Regioselectivity in Electrophilic Aromatic Substitution and C-H Activation

Regioselectivity in electrophilic aromatic substitution (EAS) is determined by the directing effects of the substituents on the ring. studysmarter.co.uk Activating groups are typically ortho, para-directors, while deactivating groups (except halogens) are meta-directors. libretexts.org

For This compound , the directing effects are as follows:

-N(CH₃)₂ (at C1): A very strong activating group and an ortho, para-director. It directs incoming electrophiles to positions 2, 4, and 6.

-F (at C3): A deactivating group but an ortho, para-director. It directs to positions 2, 4, and 6 relative to itself.

-CH₃ (at C5): A weak activating group and an ortho, para-director. youtube.com It directs to positions 2, 4, and 6 relative to itself.

Let's analyze the potential substitution sites on the ring:

Position 2: Ortho to -N(CH₃)₂, ortho to -F, and meta to -CH₃. This position is activated by both the amino and fluoro groups' directing effects and is sterically hindered by the adjacent -N(CH₃)₂ group.

Position 4: Para to -N(CH₃)₂, ortho to -CH₃, and meta to -F. This position is strongly activated by the powerful para-directing dimethylamino group and also by the ortho-directing methyl group. Steric hindrance is minimal at this position.

Position 6: Ortho to -N(CH₃)₂, meta to -F, and ortho to -CH₃. This position is activated by both the amino and methyl groups. It is sterically hindered by the adjacent -N(CH₃)₂ group.

Considering the combined electronic and steric effects, substitution is most likely to occur at position 4 . This position is electronically favored by the two strongest activating groups (-N(CH₃)₂ and -CH₃) and is the least sterically hindered of the activated positions. Electrophilic fluorination of N,N-dimethylaniline derivatives often yields a mixture of 2-fluoro and 4-fluoro products, with the ortho-isomer sometimes predominating despite steric hindrance. researchgate.net However, the additional methyl group at C5 in this specific molecule would further disfavor attack at C6 and favor attack at C4.

In the context of C-H activation, reactions often favor the less sterically hindered C-H bond. nih.gov Direct fluorination of N,N-dimethylaniline derivatives with reagents like N-fluorobenzenesulfonimide (NFSI) can be complex, often leading to mixtures of products. rsc.org The regioselectivity is sensitive to the catalyst and reaction conditions used.

Q & A

Q. What are the established synthetic routes for 3-fluoro-N,N,5-trimethylaniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential alkylation and fluorination steps. For example:

- Step 1 : Methylation of 3-fluoro-5-nitroaniline using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce N,N-dimethyl groups.

- Step 2 : Reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) followed by methylation at the 5-position using CH₃I/NaH. Reaction solvents (DMF, THF) and temperature (60–100°C) critically affect regioselectivity and byproduct formation. Purity is optimized via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.5–7.2 ppm), N-methyl groups (δ 2.8–3.1 ppm), and fluorine coupling (³J~8 Hz).

- GC-MS/HPLC-MS : Molecular ion [M+H]⁺ at m/z 168.1 (calculated) with fragmentation patterns confirming substituents.

- Elemental Analysis : Validate C, H, N, and F content (e.g., C: 64.26%, H: 7.19%, N: 8.37%, F: 13.54%) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation and photodegradation.

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid exposure to moisture to prevent hydrolysis of the fluorine substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-overalkylation or defluorination?

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency.

- Solvent Polarity : Polar aprotic solvents (DMF) favor methylation, while THF reduces side reactions.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

- Advanced NMR Techniques : HSQC or NOESY to distinguish overlapping signals caused by rotational isomerism.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or confirm fluorine position .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Cellular Uptake : Radiolabel the compound (³H/¹⁸F) and measure accumulation in cell lines via scintillation counting.

- Toxicity Profiling : MTT assays to assess cytotoxicity in primary hepatocytes .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges | Ref. |

|---|---|---|---|---|

| Sequential Alkylation | 65–75 | ≥95 | Byproduct formation at 5-position | |

| One-pot Reductive Amination | 55–60 | 90–92 | Defluorination under H₂ pressure |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Key Peaks/Data | Utility |

|---|---|---|

| ¹⁹F NMR | δ -110 to -120 ppm (CF₃ coupling) | Confirms fluorine position |

| HRMS | [M+H]⁺ = 168.1121 (theoretical) | Validates molecular formula |

| XRD | Crystallographic coordinates (CCDC entry) | Resolves regiochemical ambiguity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.